H-D-Leu-pna
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Overview
Description
H-D-Leucine-p-nitroanilide (H-D-Leu-pNA) is a chromogenic peptide substrate commonly used in biochemical assays to measure the activity of proteolytic enzymes. The compound consists of the amino acid leucine linked to p-nitroaniline, which serves as a chromophore. When proteolytic enzymes cleave the peptide bond, p-nitroaniline is released, producing a measurable color change. This property makes this compound a valuable tool in enzymology and diagnostic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Leucine-p-nitroanilide typically involves the coupling of leucine with p-nitroaniline. The process begins with the protection of the amino group of leucine, followed by the activation of the carboxyl group. Common reagents used for activation include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The activated leucine is then reacted with p-nitroaniline to form the desired product. The reaction conditions often involve anhydrous solvents and inert atmospheres to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of H-D-Leucine-p-nitroanilide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
H-D-Leucine-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These enzymes cleave the peptide bond between leucine and p-nitroaniline, releasing the chromophore.
Common Reagents and Conditions
The hydrolysis of H-D-Leucine-p-nitroanilide is typically carried out in buffered aqueous solutions at physiological pH. Common reagents include various proteolytic enzymes such as trypsin, chymotrypsin, and elastase. The reaction conditions often involve incubation at specific temperatures to optimize enzyme activity.
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, which can be quantitatively measured using spectrophotometric methods. The release of p-nitroaniline results in a color change that is proportional to the enzyme activity, allowing for precise quantification.
Scientific Research Applications
H-D-Leucine-p-nitroanilide is widely used in scientific research for the following applications:
Enzyme Kinetics: It is used to study the kinetics of proteolytic enzymes by measuring the rate of hydrolysis.
Diagnostic Assays: The compound is employed in diagnostic assays to detect and quantify enzyme activity in biological samples.
Drug Development: Researchers use H-D-Leucine-p-nitroanilide to screen potential inhibitors of proteolytic enzymes, aiding in the development of therapeutic agents.
Biochemical Pathway Analysis: The substrate is used to investigate biochemical pathways involving proteolytic enzymes, providing insights into their physiological roles.
Mechanism of Action
The mechanism of action of H-D-Leucine-p-nitroanilide involves its cleavage by proteolytic enzymes. The enzymes recognize the peptide bond between leucine and p-nitroaniline and catalyze its hydrolysis. This reaction releases p-nitroaniline, which absorbs light at a specific wavelength, allowing for spectrophotometric detection. The molecular targets of this compound are the active sites of proteolytic enzymes, where the cleavage occurs.
Comparison with Similar Compounds
H-D-Leucine-p-nitroanilide is similar to other chromogenic peptide substrates such as H-D-Val-Leu-Arg-pNA and H-D-Val-Leu-Lys-pNA. These compounds also contain amino acids linked to p-nitroaniline and are used to measure enzyme activity. H-D-Leucine-p-nitroanilide is unique in its specificity for certain proteolytic enzymes and its application in specific assays. The choice of substrate depends on the enzyme being studied and the desired sensitivity and specificity of the assay.
List of Similar Compounds
- H-D-Valine-Leucine-Arginine-p-nitroanilide
- H-D-Valine-Leucine-Lysine-p-nitroanilide
- H-D-Leucine-Threonine-Arginine-p-nitroanilide
Properties
IUPAC Name |
(2R)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8(2)7-11(13)12(16)14-9-3-5-10(6-4-9)15(17)18/h3-6,8,11H,7,13H2,1-2H3,(H,14,16)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZJHDNQDSVIDR-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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